
N-(2-oxo-1,2,3,4-tétrahydroquinolin-6-yl)pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide is a compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
Applications De Recherche Scientifique
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antithrombotic, vasodilatory, and cardiotonic properties.
Industry: Utilized in the development of new materials and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with pyridine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as cyclization and amide formation. For instance, the use of eco-friendly lactic acid as a green catalyst in solvent-free conditions has been reported for similar compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis protocols that optimize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process. Additionally, green chemistry principles, such as the use of renewable resources and minimizing waste, are often incorporated into industrial methods to ensure sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives
Mécanisme D'action
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, as a PDE3A inhibitor, it can prevent the breakdown of cyclic adenosine monophosphate (cAMP), leading to increased cAMP levels and subsequent physiological effects such as vasodilation and reduced platelet aggregation . The compound’s ability to inhibit adenosine uptake also contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: A similar compound with a chloroacetyl group and methoxy substitution.
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: An impurity of Cilostazol with similar biological activities.
Uniqueness
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridine-2-carboxamide is unique due to its specific structural features, such as the fusion of the quinoline ring with the pyridine carboxamide group
Propriétés
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-14-7-4-10-9-11(5-6-12(10)18-14)17-15(20)13-3-1-2-8-16-13/h1-3,5-6,8-9H,4,7H2,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVPPANNGCNBQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-[2-({5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]piperazine-1-carboxylate](/img/structure/B2359714.png)
![1-(2-Chlorobenzyl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2359717.png)
![7-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B2359718.png)

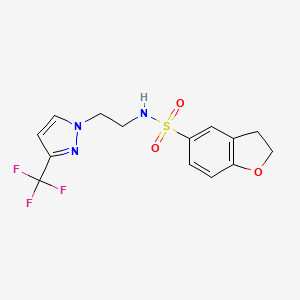

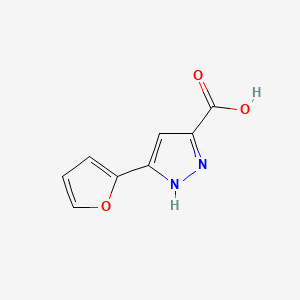
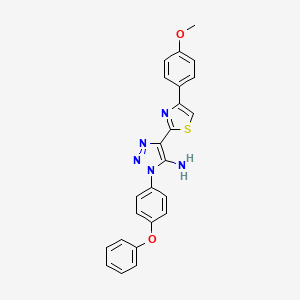
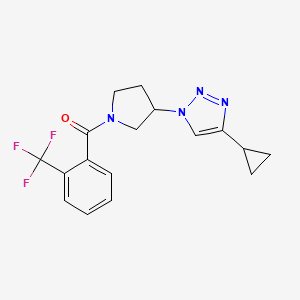
![[(4-Acetylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate](/img/structure/B2359733.png)
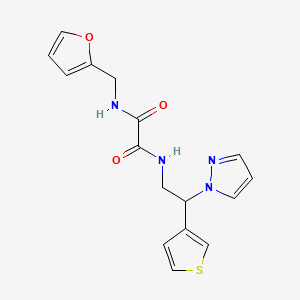
![5-Methoxy-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]isoquinolin-1-one](/img/structure/B2359736.png)
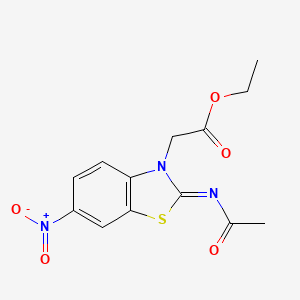
![7-[(2,5-Dimethylphenyl)methyl]-3-methyl-8-[4-(2-methylprop-2-enyl)piperazin-1-yl]purine-2,6-dione](/img/structure/B2359738.png)
